molecular formula C17H16N2O2S B2363985 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide CAS No. 868368-53-0

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide

Cat. No.: B2363985
CAS No.: 868368-53-0
M. Wt: 312.39
InChI Key: GIQUMPOERZEXLL-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via electrophilic substitution reactions using appropriate reagents.

    Acylation: The final step involves the acylation of the benzothiazole derivative with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-8-9-13(21-2)15-16(11)22-17(19-15)18-14(20)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQUMPOERZEXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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